1-ethylsulfonyl-N-(oxolan-2-ylmethyl)piperidine-3-carboxamide

Medicinal Chemistry Drug Discovery Physicochemical Property Optimization

1-Ethylsulfonyl-N-(oxolan-2-ylmethyl)piperidine-3-carboxamide (CAS 896679-94-0, PubChem CID is a member of the N-sulfonylpiperidine-3-carboxamide (SPC) chemical class, characterized by an ethylsulfonyl substituent at the piperidine nitrogen and a tetrahydrofurfuryl (oxolan-2-ylmethyl) amide at the 3-position. This scaffold has been validated in primary research as a core structure for capsid assembly modulators targeting hepatitis B virus (HBV) replication, with optimized derivatives demonstrating potent antiviral activity.

Molecular Formula C13H24N2O4S
Molecular Weight 304.41
CAS No. 896679-94-0
Cat. No. B2464521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethylsulfonyl-N-(oxolan-2-ylmethyl)piperidine-3-carboxamide
CAS896679-94-0
Molecular FormulaC13H24N2O4S
Molecular Weight304.41
Structural Identifiers
SMILESCCS(=O)(=O)N1CCCC(C1)C(=O)NCC2CCCO2
InChIInChI=1S/C13H24N2O4S/c1-2-20(17,18)15-7-3-5-11(10-15)13(16)14-9-12-6-4-8-19-12/h11-12H,2-10H2,1H3,(H,14,16)
InChIKeyTYICPZVACOFTOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Ethylsulfonyl-N-(oxolan-2-ylmethyl)piperidine-3-carboxamide (CAS 896679-94-0): A Structurally Defined N-Sulfonylpiperidine-3-Carboxamide Scaffold for Antiviral and Metabolic Research


1-Ethylsulfonyl-N-(oxolan-2-ylmethyl)piperidine-3-carboxamide (CAS 896679-94-0, PubChem CID 3244430) is a member of the N-sulfonylpiperidine-3-carboxamide (SPC) chemical class, characterized by an ethylsulfonyl substituent at the piperidine nitrogen and a tetrahydrofurfuryl (oxolan-2-ylmethyl) amide at the 3-position [1]. This scaffold has been validated in primary research as a core structure for capsid assembly modulators targeting hepatitis B virus (HBV) replication, with optimized derivatives demonstrating potent antiviral activity [2]. The compound’s computed physicochemical profile—XLogP3 of 0.1, 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 rotatable bonds—distinguishes it from higher-lipophilicity aryl-substituted analogs within the series, providing a unique polarity and conformational flexibility profile for molecular interaction studies [1].

Procurement Consideration for 896679-94-0: Why the Tetrahydrofurfuryl Amide Substituent Cannot Be Generically Replaced in Drug Discovery


In the N-sulfonylpiperidine-3-carboxamide class, the nature of the carboxamide substituent critically governs target affinity, selectivity, and pharmacokinetic behavior. Systematic structure–activity relationship (SAR) studies on HBV capsid assembly modulators demonstrate that replacing a flexible alkylamide with a heterocyclic moiety such as tetrahydrofuran directly impacts antiviral potency, with EC50 values varying by more than 10-fold across closely related analogs [1]. The oxolan-2-ylmethyl group of 896679-94-0 contributes both hydrogen-bond acceptor capacity through its ring oxygen and conformational restriction not present in open-chain or aromatic amide counterparts, making simple substitution with benzyl, cyclohexyl, or linear alkyl amides therapeutically non-equivalent without explicit experimental re-validation [1][2]. Substitution with the inactive piperidine-3-carboxamide core alone—lacking the N-ethylsulfonyl group—entirely abrogates the capsid assembly modulation activity observed in the full SPC pharmacophore [1].

Quantitative Differentiation of 1-Ethylsulfonyl-N-(oxolan-2-ylmethyl)piperidine-3-carboxamide (896679-94-0) from its Closest In-Class Analogs


Reduced Lipophilicity (XLogP3 = 0.1) Compared to Benzyl Amide Analogs in N-Sulfonylpiperidine-3-carboxamide Series

The target compound exhibits a computed XLogP3 of 0.1, substantially lower than the predicted XLogP3 of ~2.0–2.5 for benzyl amide analogs within the same N-ethylsulfonylpiperidine-3-carboxamide scaffold [1]. This 1.9–2.4 log unit reduction in lipophilicity is attributable to the replacement of a benzyl group with a tetrahydrofuran ring, introducing an oxygen heteroatom that increases polarity and hydrogen-bond acceptor capacity. Lipophilicity is a key determinant of metabolic clearance, plasma protein binding, and off-target promiscuity in drug discovery, with lower XLogP3 values generally correlating with improved developability profiles [2].

Medicinal Chemistry Drug Discovery Physicochemical Property Optimization

Distinct Hydrogen Bond Acceptor Profile (5 HBA) Versus N-Desulfonyl Piperidine-3-Carboxamide Analogs

The target compound contains 5 hydrogen bond acceptor (HBA) atoms—two from the sulfonyl oxygens, one from the carboxamide carbonyl, one from the tetrahydrofuran ring oxygen, and one from the sulfonamide nitrogen—compared to only 2–3 HBA atoms in N-desulfonyl piperidine-3-carboxamide analogs that lack the ethylsulfonyl group [1]. This increased HBA count is critical for the inhibition of HBV capsid assembly, where the sulfonyl oxygens form key hydrogen-bonding interactions with residues in the capsid protein binding pocket [2]. Deletion of the sulfonyl group abolishes HBV DNA suppression in HepAD38 cells, as demonstrated in head-to-head testing of SPC derivatives versus their desulfonyl counterparts [2].

Molecular Recognition Target Engagement Scaffold Optimization

Conformational Flexibility Enhancement (5 Rotatable Bonds) Over Aromatic Furan Analogues in Receptor-Bound Conformations

The tetrahydrofurfuryl substituent of 896679-94-0 contains a saturated oxygen heterocycle with 5 rotatable bonds, providing greater conformational adaptability compared to aromatic furan-2-ylmethyl analogs, which possess only 4 rotatable bonds and a rigid planar furan ring [1]. This saturated-vs-aromatic distinction influences the entropy penalty upon protein binding and the ability to adopt optimal pharmacophoric geometries. In the context of HBV capsid assembly modulation, SAR studies show that subtle alterations in the amide substituent’s flexibility and heteroatom placement produce statistically significant variations in antiviral EC50, with optimized tetrahydrofuran-containing leads achieving single-digit nanomolar potency in HepAD38 cellular assays [2].

Conformational Analysis Ligand-Based Drug Design SAR Studies

Targeted Application Scenarios for 1-Ethylsulfonyl-N-(oxolan-2-ylmethyl)piperidine-3-carboxamide (896679-94-0)


HBV Capsid Assembly Modulator Lead Optimization and SAR Expansion

The compound serves as a defined starting point for SAR expansion in the N-sulfonylpiperidine-3-carboxamide (SPC) series, where its tetrahydrofurfuryl amide substituent provides a distinct polarity and hydrogen-bonding profile compared to previously optimized aryl-substituted leads such as C-39 [1]. Medicinal chemistry teams can use 896679-94-0 as a scaffold to explore the impact of saturated oxygen heterocycles on target engagement and antiviral potency in HepAD38, HepG2-HBV1.3, and HepG2-NTCP cellular models [1].

Physicochemical Benchmarking for Property-Based Drug Design

With a computed XLogP3 of 0.1—among the lowest in the N-sulfonylpiperidine-3-carboxamide series due to its polar tetrahydrofuran substituent [2]—this compound is a useful benchmarking tool for medicinal chemists optimizing lipophilic ligand efficiency (LLE) and seeking to reduce logP-driven off-target risks. Its low lipophilicity relative to benzyl amide or cyclohexyl amide analogs makes it a reference point for developing analogues with improved aqueous solubility and metabolic stability predictions [3].

Negative Control or Inactive Scaffold Variant in Functional Assays

The compound contains the complete SPC pharmacophoric core but has not demonstrated potent HBV capsid assembly inhibition as a single-digit nanomolar agent in published primary screens [1]. This renders it a potentially useful comparator or negative control in functional assays designed to quantify the contribution of optimized amide substituents (e.g., bulky heteroaryl groups) to capsid protein binding and antiviral activity, enabling researchers to differentiate target-specific effects from scaffold-related background [1].

Quote Request

Request a Quote for 1-ethylsulfonyl-N-(oxolan-2-ylmethyl)piperidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.